molecular formula C11H12N2O3 B580938 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253789-11-5

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B580938
M. Wt: 220.228
InChI Key: CPDARBAVHVULKD-UHFFFAOYSA-N
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Description

“7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of pyrido[2,3-d]pyrimidin-5-one, which is a class of fused heterocyclic systems known for a wide range of biological activity .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of “7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is defined by its molecular formula C11H12N2O3 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Biological Activities of Related Compounds

  • Biological Effects of Similar Substances : Substances with similar structures, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, exhibit a broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural alterations. Few of these compounds have been introduced into practice for specific applications, such as anthelmintic agents or for controlling sea lamprey populations in Canadian lakes (Waisser & Kubicová, 1993).

  • Synthetic and Biological Insights into Hydroxycoumarin and Derivatives : The study of hydroxycoumarins, including derivatives such as pyrido[2,3-c]coumarins, highlights their importance in synthetic organic chemistry and their biological properties. These compounds have applications in genetics, pharmacology, and microbiology, showcasing their versatility and potential in various scientific and medicinal fields (Yoda, 2020).

  • Chemistry and Applications of Pyrano[2,3-d]pyrimidine Derivatives : The pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, is crucial for medicinal and pharmaceutical applications due to its synthetic versatility and bioavailability. The development and synthesis of these compounds involve various hybrid catalysts, underscoring their significance in creating lead molecules for drug development (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

7-methyl-1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDARBAVHVULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=N2)C)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178451
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

1253789-11-5
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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